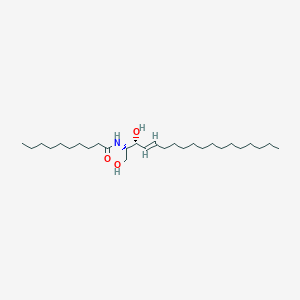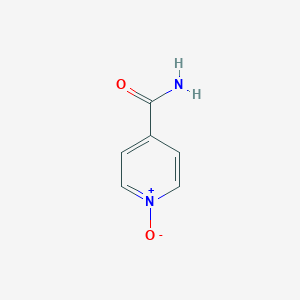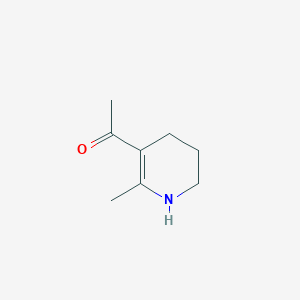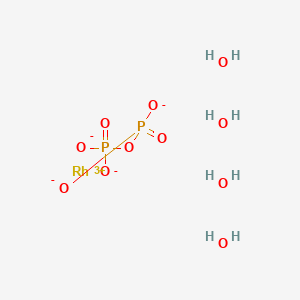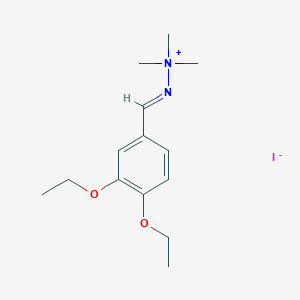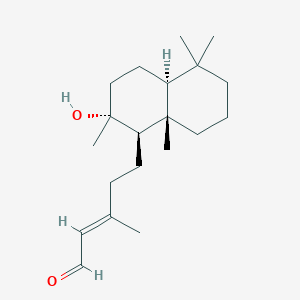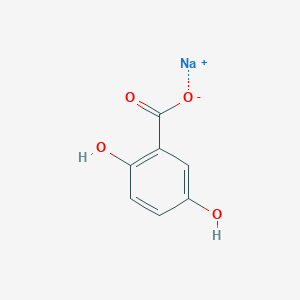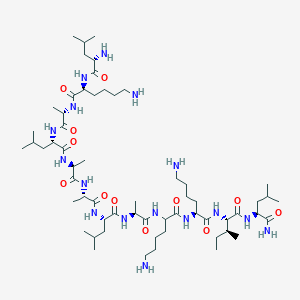
Mastoparan MP3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mastoparan MP3 is a peptide derived from the venom of the wasp, Vespula lewisii. It has been found to have a wide range of applications in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
Mastoparan MP3 acts by binding to and activating G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. When Mastoparan MP3 binds to a GPCR, it causes a conformational change in the receptor that activates downstream signaling pathways.
Biochemische Und Physiologische Effekte
Mastoparan MP3 has been found to have a number of biochemical and physiological effects. It has been shown to activate voltage-gated potassium channels, which are important for regulating the electrical activity of cells. Mastoparan MP3 has also been found to stimulate the release of calcium from intracellular stores, which is important for a number of physiological processes, including muscle contraction and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
Mastoparan MP3 has a number of advantages for use in lab experiments. It is highly specific in its action, which allows researchers to study specific ion channels and GPCRs with a high degree of precision. Mastoparan MP3 is also relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of Mastoparan MP3 in lab experiments. It has a relatively short half-life, which means that its effects are transient and may not be suitable for long-term studies. Additionally, Mastoparan MP3 can be toxic at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on Mastoparan MP3. One area of interest is the development of new analogs of Mastoparan MP3 with improved pharmacological properties. Another area of interest is the study of Mastoparan MP3 in disease models, particularly in the context of neurological disorders. Finally, there is potential for the use of Mastoparan MP3 as a therapeutic agent, although further research is needed to explore this possibility.
Conclusion
Mastoparan MP3 is a valuable tool for scientific research, with a wide range of applications in the study of ion channels and GPCRs. Its unique biochemical and physiological effects make it a valuable tool for researchers, although there are some limitations to its use. Future research on Mastoparan MP3 has the potential to yield important insights into a wide range of physiological processes, and may ultimately lead to the development of new therapeutic agents.
Synthesemethoden
Mastoparan MP3 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid as a starting point, which is then sequentially coupled with other amino acids to form a peptide chain. The resulting peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Mastoparan MP3 has been found to have a wide range of applications in scientific research. It is commonly used as a tool for studying the structure and function of ion channels, which are important for the regulation of many physiological processes. Mastoparan MP3 has been found to activate certain types of ion channels, providing researchers with a valuable tool for studying their properties.
Eigenschaften
CAS-Nummer |
107048-32-8 |
|---|---|
Produktname |
Mastoparan MP3 |
Molekularformel |
C60H114N16O12 |
Molekulargewicht |
1251.6 g/mol |
IUPAC-Name |
6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
YMMUNCDECKRLBO-NDUJRAGXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Sequenz |
LKALAALAKKIL |
Synonyme |
de-Ile(1)-de-Asn(2)-mastoparan mastoparan MP3 mastoparan, des-Ile(1)-des-Asn(2)- mastoparan, desisoleucyl(1)-desasparagine(2)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



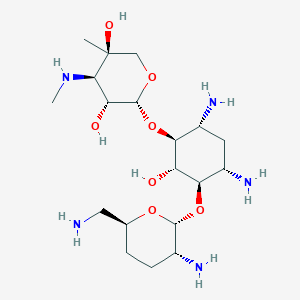
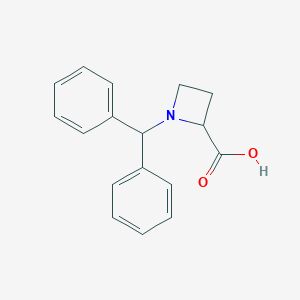
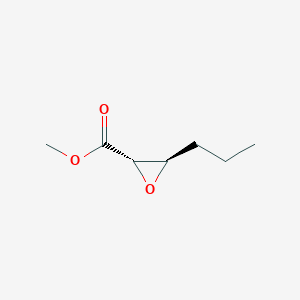
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)


